(1R,5S)-3-Azabicyclo[3.1.0]hexan-2-one
Overview
Description
(1R,5S)-3-Azabicyclo[310]hexan-2-one is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-Azabicyclo[3.1.0]hexan-2-one typically involves the following steps:
Starting Material: The synthesis often begins with (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-Azabicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol to ketone.
Reduction: Reduction of the ketone group back to alcohol.
Substitution: Nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, 2,2,6,6-tetramethyl-1-piperidinyloxy free radical.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of the ketone this compound.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,5S)-3-Azabicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biological targets.
Mechanism of Action
The mechanism of action of (1R,5S)-3-Azabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-Bicyclo[3.1.0]hexan-2-one: Similar structure but lacks the nitrogen atom.
(1R,5S)-Bicyclo[3.1.0]hexan-3-one: Another similar compound with a different position of the ketone group.
Uniqueness
The presence of the nitrogen atom in (1R,5S)-3-Azabicyclo[3.1.0]hexan-2-one makes it unique compared to other bicyclic compounds. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
(1R,5S)-3-azabicyclo[3.1.0]hexan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-5-4-1-3(4)2-6-5/h3-4H,1-2H2,(H,6,7)/t3-,4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLMVJUFZYQPEP-QWWZWVQMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)NC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1C(=O)NC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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